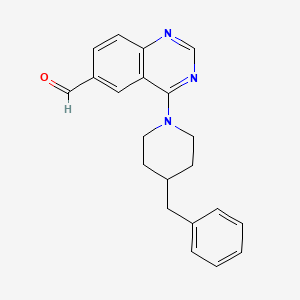

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

648449-24-5 |

|---|---|

Molekularformel |

C21H21N3O |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

4-(4-benzylpiperidin-1-yl)quinazoline-6-carbaldehyde |

InChI |

InChI=1S/C21H21N3O/c25-14-18-6-7-20-19(13-18)21(23-15-22-20)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13-15,17H,8-12H2 |

InChI-Schlüssel |

XORCMHFPFSZEBK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.

Introduction of Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions.

Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.

Major Products Formed

Oxidation: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carboxylic acid.

Reduction: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-methanol.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Tyrosine Kinases

One of the prominent applications of quinazoline derivatives, including 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde, is their role as inhibitors of protein tyrosine kinases (PTKs). These enzymes are crucial in various signaling pathways involved in cell growth and differentiation. The compound has shown potential as an antiangiogenic agent by inhibiting vascular endothelial growth factor (VEGF) signaling through the kinase insert domain-containing receptor (KDR) pathway, which is essential for blood vessel formation .

Histone Demethylase Inhibition

Recent studies have identified quinazoline derivatives as inhibitors of histone demethylases, specifically lysine-specific demethylase 1 (LSD1). The binding affinity of these compounds to LSD1 suggests their potential in epigenetic regulation and cancer therapy. For instance, modifications to the quinazoline scaffold have been shown to enhance inhibitory activity against LSD1, indicating that this compound could be optimized for better efficacy in targeting epigenetic processes .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and metastasis. By targeting specific kinases involved in cancer progression, these compounds can potentially serve as therapeutic agents in treating various malignancies .

Neuroprotective Effects

Some studies suggest that quinazoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play significant roles in disease progression .

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| Study A (2005) | Demonstrated antiangiogenic effects through VEGF inhibition | Cancer therapy |

| Study B (2016) | Identified as a potent LSD1 inhibitor with implications for epigenetic therapy | Epigenetic modulation |

| Study C (2020) | Showed neuroprotective properties in animal models | Treatment for neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Anilinoquinazolines: These compounds also inhibit EGFR tyrosine kinase but may have different substituents on the quinazoline core.

4-(1-Benzyl-1H-indol-3-yl)-6,7-dimethoxyquinazoline: This compound exhibits moderate activity against protein tyrosine kinase ErbB-2.

Gefitinib: A well-known EGFR inhibitor used in the treatment of non-small-cell lung cancer.

Uniqueness

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its benzylpiperidine moiety enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Biologische Aktivität

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : Quinazoline ring system

- Substituents : Benzylpiperidine moiety at position 4 and an aldehyde group at position 6.

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in several cancers. The removal of the benzylpiperidine group at the C-4 position significantly reduces its inhibitory potency, highlighting the importance of this moiety for biological activity .

- Antiproliferative Effects : In vitro studies have shown that derivatives of benzylpiperidine exhibit notable antiproliferative activity against various cancer cell lines, such as breast and ovarian cancer cells. For instance, compounds in this class have demonstrated IC50 values ranging from 19.9 to 75.3 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Inhibition of LSD1

A study investigating the effects of various quinazoline derivatives on LSD1 demonstrated that modifications to the benzylpiperidine group significantly affected binding affinity and inhibitory potency. The most potent inhibitors displayed IC50 values in the low nanomolar range, suggesting strong potential for therapeutic applications in cancer treatment .

Case Study 2: Anticancer Activity

Another research effort focused on the antiproliferative effects of benzylpiperidine derivatives in breast and ovarian cancer cell lines. The study showed that these compounds selectively inhibited cancer cell growth while sparing non-cancerous cells, indicating a favorable therapeutic index for further development .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the quinazoline core (δ 8.5–9.0 ppm) and aldehyde proton (δ ~10 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, essential for structure-activity relationship (SAR) studies .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced

- Target Selection : Prioritize kinases or receptors based on quinazoline’s known inhibitory properties (e.g., EGFR, VEGFR) .

- Assay Types :

- Controls : Include positive controls (e.g., Gefitinib for EGFR) and vehicle-treated samples to validate specificity .

How can contradictory data in biological activity assays be resolved?

Q. Advanced

- Replicate Experiments : Ensure statistical power () and eliminate batch-to-batch variability in compound synthesis .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream signaling effects .

- Dose-Response Curves : Identify non-linear effects or off-target interactions at higher concentrations .

What computational methods are used to predict the binding interactions of this compound with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model quinazoline’s interaction with kinase ATP-binding pockets .

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .

- QSAR Models : Correlate substituent effects (e.g., benzylpiperidine bulk) with activity trends .

How can researchers handle air-sensitive intermediates during synthesis?

Q. Basic

- Schlenk Techniques : Use inert gas (N/Ar) to protect aldehyde groups from oxidation .

- Low-Temperature Quenching : Add reducing agents (e.g., NaBH) to stabilize reactive intermediates .

What structural modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced

- Solubility : Introduce polar groups (e.g., hydroxyls) on the benzylpiperidine moiety without disrupting target binding .

- Metabolic Stability : Replace labile esters with amides or fluorinated analogs to reduce CYP450-mediated degradation .

How can discrepancies between computational predictions and experimental activity data be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.